Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
Overview
Description
Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane is a phosphorus-containing compound characterized by the presence of an oxo group, two phenyl groups, and a 3-phenylpropyl group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphinous acids.
Substitution: The phenyl and 3-phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Reduction: Phosphinous acids.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological membranes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the 3-phenylpropyl group but shares the diphenylphosphine core.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 3-phenylpropyl group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of the oxo group.
Uniqueness
Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane is unique due to the presence of the 3-phenylpropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in catalysis, material science, and medicinal chemistry.
Properties
IUPAC Name |
3-diphenylphosphorylpropylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-12,14-17H,10,13,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRFERDITOOACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511834 | |
Record name | Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23896-91-5 | |
Record name | Diphenyl(3-phenylpropyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23896-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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